Cas no 35578-47-3 (4,4'-Dibromobenzil)
4,4'-Dibromobenzil Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Dibromobenzil
- 1,2-bis(4-bromophenyl)ethane-1,2-dione
- 1,2-bis-(4-bromophenyl)ethane-1,2-dione
- 1,2-di(4-bromophenyl)-1,2-ethanedione
- 4,4′-Dibromobenzil
- 4,4'-Dibromodibenzoyl
- Benzyl,4'-dibromo
- Ethanedione,bis(4-bromophenyl)
- p,p'-Dibromobenzil
- 1,2-Bis(4-bromophenyl)-1,2-ethanedione
- 1,2-Bis(4-bromophenyl)ethandione
- Bis(4-bromophenyl)ethanedione
- NSC 74075
- 4,4-Dibromobenzil
- Ethanedione, bis(4-bromophenyl)-
- Benzyl, 4,4'-dibromo-
- O4TXV8A656
- 1,2-Ethanedione, 1,2-bis(4-bromophenyl)-
- 1,2-Bis-(4-bromo-phenyl)-ethane-1,2-dione
- NYCBYBDDECLFPE-UHFFFAOYSA-N
- NSC74075
- bis(4-bromophenyl)ethane-1,2-dione
- Benzyl,4'-dibromo-
- 4,4'-dibromo-benzil
- Benzil-based
-
- MDL: MFCD00000104
- Inchi: 1S/C14H8Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
- InChI Key: NYCBYBDDECLFPE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C(C1C=CC(=CC=1)Br)=O)=O
Computed Properties
- Exact Mass: 365.88900
- Monoisotopic Mass: 365.889
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.8
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: powder
- Density: 1.729±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 224.0 to 229.0 deg-C
- Boiling Point: 457.2°Cat760mmHg
- Flash Point: 142.4°C
- Refractive Index: 1.4947 (estimate)
- Solubility: Insuluble (3.7E-3 g/L) (25 ºC),
- Water Partition Coefficient: Sparingly soluble in water.
- PSA: 34.14000
- LogP: 4.27720
- Solubility: Not determined
4,4'-Dibromobenzil Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
4,4'-Dibromobenzil Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4,4'-Dibromobenzil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013034658-250mg |
4,4'-Dibromobenzil |
35578-47-3 | 98% | 250mg |
$700.40 | 2023-09-02 | |
| Alichem | A013034658-500mg |
4,4'-Dibromobenzil |
35578-47-3 | 98% | 500mg |
$1009.40 | 2023-09-02 | |
| Alichem | A013034658-1g |
4,4'-Dibromobenzil |
35578-47-3 | 98% | 1g |
$1634.45 | 2023-09-02 | |
| Apollo Scientific | OR40489-5g |
4,4'-Dibromobenzil |
35578-47-3 | 97+% | 5g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR40489-25g |
4,4'-Dibromobenzil |
35578-47-3 | 97+% | 25g |
£61.00 | 2025-02-20 | |
| Apollo Scientific | OR40489-100g |
4,4'-Dibromobenzil |
35578-47-3 | 97+% | 100g |
£148.00 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D858333-25g |
4,4'-Dibromobenzil |
35578-47-3 | 97% | 25g |
728.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 328057-10G |
4,4'-Dibromobenzil |
35578-47-3 | 10g |
¥636.77 | 2023-12-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1979-5g |
4,4'-Dibromobenzil |
35578-47-3 | 97.0%(GC) | 5g |
¥485.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1979-25g |
4,4'-Dibromobenzil |
35578-47-3 | 97.0%(GC) | 25g |
¥1410.0 | 2022-05-30 |
4,4'-Dibromobenzil Suppliers
4,4'-Dibromobenzil Related Literature
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Amjad Islam,Dongdong Zhang,Xinhua Ouyang,Rongjuan Yang,Tao Lei,Ling Hong,Ruixiang Peng,Lian Duan,Ziyi Ge J. Mater. Chem. C 2017 5 6527
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Shuang Li,Tao Yuan,Guoli Tu,Jian Zhang,Zhen Li Polym. Chem. 2015 6 7436
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Abiodun O. Eseola,Helmar G?rls,Masroor Bangesh,Winfried Plass New J. Chem. 2018 42 7884
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Peng-Jun Zhou,Cheng-Kun Li,Shao-Fang Zhou,Adedamola Shoberu,Jian-Ping Zou Org. Biomol. Chem. 2017 15 2629
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Tingting Huang,Di Liu,Deli Li,Wenfeng Jiang,Jingyang Jiang New J. Chem. 2019 43 13339
Additional information on 4,4'-Dibromobenzil
Professional Introduction to 4,4'-Dibromobenzil (CAS No. 35578-47-3)
4,4'-Dibromobenzil, identified by the Chemical Abstracts Service Number (CAS No.) 35578-47-3, is a significant organic compound widely utilized in synthetic chemistry and pharmaceutical research. This compound belongs to the class of dibenzyl derivatives, characterized by the presence of two bromine atoms substituents at the para positions of a benzyl group. Its unique structural properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.
The molecular structure of 4,4'-Dibromobenzil consists of a central benzene ring substituted with two bromine atoms at the 1,4 positions, linked to two benzyl groups. This arrangement imparts distinct reactivity and stability, making it a versatile building block in organic synthesis. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks found in many bioactive compounds.
In recent years, 4,4'-Dibromobenzil has garnered attention in the field of medicinal chemistry due to its role as a precursor in the synthesis of pharmacologically active molecules. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its application in generating derivatives with potential antimicrobial and anti-inflammatory properties. The brominated aromatic system allows for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.
One notable application of 4,4'-Dibromobenzil is in the synthesis of fluorescent probes used in biochemical assays. The bromine substituents facilitate modifications that enhance photophysical properties, making it suitable for imaging and diagnostic applications. Additionally, its incorporation into polymeric materials has shown promise in developing advanced coatings with tailored electronic and optical characteristics. These innovations underscore the compound's broad utility beyond traditional pharmaceuticals.
The industrial production and handling of CAS No. 35578-47-3 adhere to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to isolate high-purity material. This commitment to quality is essential for downstream applications where impurities can significantly impact reaction outcomes and final product performance.
Recent advancements in computational chemistry have further highlighted the importance of 4,4'-Dibromobenzil as a scaffold for drug discovery. Molecular modeling studies indicate that its rigid aromatic core can be engineered to fit specific binding pockets within target proteins. By integrating machine learning algorithms with experimental data, researchers can predict optimal modifications to enhance binding affinity and selectivity. This interdisciplinary approach has accelerated the development pipeline for novel therapeutics.
The environmental impact of utilizing 35578-47-3 is also a critical consideration in modern chemical research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. For example, catalytic methods employing transition metals have been explored to improve efficiency while lowering energy consumption. Such sustainable practices align with global initiatives to promote responsible chemical manufacturing.
Future research directions for 4,4'-Dibromobenzil include exploring its potential in material science applications beyond pharmaceuticals. Its ability to form stable coordination complexes with metal ions suggests utility in catalysis and sensing technologies. Furthermore, investigations into its derivatives may uncover novel applications in photodynamic therapy and nanomedicine. The compound's adaptability ensures its continued relevance as scientific understanding evolves.
In conclusion, 4,4'-Dibromobenzil (CAS No. 35578-47-3) represents a cornerstone compound in synthetic organic chemistry with far-reaching implications across multiple disciplines. Its structural versatility enables diverse applications from drug development to advanced materials engineering. As research progresses, new methodologies and innovations will undoubtedly expand its utility, reinforcing its position as an indispensable tool for chemists worldwide.
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